3-(2-Methanesulfonylethoxy)aniline
Overview
Description
“3-(2-Methanesulfonylethoxy)aniline” is an organic compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13NO3S/c1-14(11,12)6-5-13-9-4-2-3-8(10)7-9/h2-4,7H,5-6,10H2,1H3 . This indicates that the molecule consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Radical Processes and Sulfur Dioxide Insertion : Research explores the three-component reaction of 2-(allyloxy)anilines, sulfur dioxide, and hydrazines under mild conditions, leading to compounds with potential applications in medicinal chemistry and materials science (Yuanyuan An, D. Zheng, Jie Wu, 2014).
- Polymerization in Layered Double Hydroxides (LDHs) : Aniline sulfonic acid derivatives are incorporated into the interlamellar space of LDH, probing the polymerization and connectivity between monomers, which is significant for developing new materials with enhanced electrical and structural properties (E. Moujahid, M. Dubois, J. Besse, F. Leroux, 2005).
Catalytic Reactions and Material Synthesis
- Pd-catalyzed N-arylation of Methanesulfonamide : Demonstrates a method that avoids genotoxic impurities, highlighting the compound's utility in synthesizing complex molecules safely and efficiently, relevant in pharmaceutical manufacturing (Brandon R. Rosen, J. C. Ruble, T. Beauchamp, A. Navarro, 2011).
- Synthesis of Functionalized Benzimidazoles : Utilizes alpha-chloroaldoxime O-methanesulfonates in the synthesis of benzimidazoles, indicating the role of methanesulfonyl compounds in synthesizing biologically active molecules (Yuhei Yamamoto, Hiroo Mizuno, T. Tsuritani, T. Mase, 2009).
Environmental and Sensing Applications
- Gas Sensing Properties : Aniline reduced graphene oxide shows potential as a material for NH3 gas sensors, reflecting the applicability of aniline derivatives in developing sensitive and selective sensors for environmental monitoring (Xiaolu Huang, Nantao Hu, Liling Zhang, Liangming Wei, Hao Wei, Yafei Zhang, 2013).
- Catalytic Oxidation of Pollutants : Fe3O4 nanoparticles catalyze the removal of phenol and aniline from aqueous solutions, showcasing the utility of magnetic nanoparticles in wastewater treatment and environmental remediation (Shengxiao Zhang, Xiaoli Zhao, Hongyun Niu, Yali Shi, Yaqi Cai, G. Jiang, 2009).
Safety and Hazards
The safety information for “3-(2-Methanesulfonylethoxy)aniline” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Future Directions
While specific future directions for “3-(2-Methanesulfonylethoxy)aniline” are not available in the search results, anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Therefore, finding versatile ways to make anilines from abundant chemicals is of great interest .
Properties
IUPAC Name |
3-(2-methylsulfonylethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-14(11,12)6-5-13-9-4-2-3-8(10)7-9/h2-4,7H,5-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYIFYFLEQQWNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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